molecular formula C23H19NO5S2 B2361011 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate CAS No. 896305-39-8

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Cat. No. B2361011
CAS RN: 896305-39-8
M. Wt: 453.53
InChI Key: JORKIRYXPOBNLU-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits unique properties that make it a promising candidate for further studies.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing novel derivatives with potential biological activities. For example, the synthesis of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been explored, with some compounds showing promising effects against Gram-positive and negative bacteria and fungi (El-Wahab et al., 2011). This suggests that derivatives of complex naphthoate compounds could be valuable in developing new antimicrobial agents.

Anticancer and Antioxidant Properties

Compounds with naphthalene and pyran structures have been evaluated for anticancer properties. For instance, derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone showed potential as anticancer agents upon reaction with different nucleophiles (Gouhar & Raafat, 2015). This indicates the potential research applications of the compound for cancer therapy.

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S2/c1-3-27-19-9-8-15-6-4-5-7-17(15)21(19)22(26)29-20-11-28-16(10-18(20)25)13-31-23-24-14(2)12-30-23/h4-12H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORKIRYXPOBNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC(=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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